molecular formula C20H17N5O2S B4822499 MFCD00352902

MFCD00352902

Cat. No.: B4822499
M. Wt: 391.4 g/mol
InChI Key: CBTHGXMOCMDMFR-UHFFFAOYSA-N
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Description

MFCD13195646 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Varied predictions across models (XLOGP3: 2.15; WLOGP: 0.78; MLOGP: 1.64), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

IUPAC Name

N-[3-(4-aminoanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,21H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTHGXMOCMDMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD00352902” involves multiple steps, each requiring specific conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base catalyst.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification using crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. Common industrial methods include:

    Batch Processing: Where the compound is synthesized in large batches.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

“MFCD00352902” undergoes various chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized products.

    Reduction: Where it reacts with reducing agents to form reduced products.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“MFCD00352902” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which “MFCD00352902” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
MFCD13195646 (1046861-20-4) C₆H₅BBrClO₂ 235.27 Boronic acid, Br, Cl Reference
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Boronic acid, Br, Cl 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.72 Boronic acid, Br, 2×Cl 0.71
MFCD00003330 (1761-61-1) C₇H₅BrO₂ 201.02 Bromobenzoic acid N/A

Key Observations :

  • The (3-Bromo-5-chlorophenyl)boronic acid shares identical molecular weight and functional groups with MFCD13195646 but differs in substituent positions, leading to a high similarity score of 0.87 .
  • The (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight and altering steric effects, reducing similarity to 0.71 .
  • MFCD00003330 (a bromobenzoic acid) lacks the boronic acid group, resulting in distinct reactivity and solubility profiles (e.g., solubility = 0.687 mg/mL vs. 0.24 mg/mL for MFCD13195646) .

Functional Analogues

Key Observations :

  • MFCD00039227 (a trifluoromethyl ketone) exhibits higher lipophilicity (Log Po/w = 3.45) compared to MFCD13195646, likely due to the electron-withdrawing CF₃ group enhancing membrane permeability .
  • MFCD10574686 (a chloropyrimidine derivative) shows lower synthetic accessibility (3.20 vs. 2.07), reflecting the complexity of heterocyclic synthesis .

Research Implications

  • Drug Design : The BBB permeability of MFCD13195646 makes it a candidate for central nervous system (CNS)-targeted therapies, whereas analogues like MFCD00039227 may suit peripheral applications due to higher lipophilicity .
  • Material Science : Boronic acids (e.g., MFCD13195646) are pivotal in polymer and sensor development, while bromobenzoic acids (e.g., MFCD00003330) serve as intermediates in organic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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